molecular formula C10H7IN2O B2920218 6-(4-iodophenyl)pyridazin-3(2H)-one CAS No. 586950-22-3

6-(4-iodophenyl)pyridazin-3(2H)-one

Cat. No.: B2920218
CAS No.: 586950-22-3
M. Wt: 298.083
InChI Key: ZSTRNAWXVSBSPR-UHFFFAOYSA-N
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Description

6-(4-iodophenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of an iodophenyl group attached to the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-iodophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-iodoaniline with a suitable pyridazinone precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-iodophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.

Scientific Research Applications

6-(4-iodophenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-iodophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The iodophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)pyridazin-3(2H)-one
  • 6-(4-chlorophenyl)pyridazin-3(2H)-one
  • 6-(4-fluorophenyl)pyridazin-3(2H)-one

Uniqueness

6-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of the iodophenyl group, which can impart distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with molecular targets.

Biological Activity

6-(4-Iodophenyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This pyridazinone derivative has been studied for its antitumor properties and its interaction with various biological receptors. This article delves into the compound's biological activity, synthesizing findings from diverse research studies.

This compound has the molecular formula C10H8N2O and a molecular weight of 180.18 g/mol. The presence of the iodine atom at the para position of the phenyl ring significantly influences its biochemical interactions and pharmacological profile.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 5 to 15 µM, indicating its potential as a therapeutic agent against these malignancies.

Cell LineIC50 (µM)
MCF-75
PC-315

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis, following treatment with this compound. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, suggesting a mitochondrial-mediated apoptotic pathway.

Interaction with Receptors

This compound has also been evaluated for its interaction with formyl peptide receptors (FPRs). A study highlighted that derivatives of pyridazinones, including this compound, act as agonists for FPRL1, which is involved in immune response modulation. The compound demonstrated effective calcium mobilization in human neutrophils at low concentrations (EC50 = 0.6 µM), showcasing its potential in inflammatory responses .

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Breast Cancer Study : In a laboratory setting, MCF-7 cells treated with this compound showed a significant decrease in proliferation after 48 hours, reinforcing its antitumor potential.
  • Inflammatory Response : A separate study involving human neutrophils indicated that this compound could enhance chemotaxis through FPR activation, suggesting therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

3-(4-iodophenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRNAWXVSBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.8 g of 4-iodoacetophenone are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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